Bienvenue dans la boutique en ligne BenchChem!

Choline Fenofibrate

Pharmacokinetics Oral Bioavailability Preclinical ADME

Choline fenofibrate (CAS 856676-23-8) is the choline salt of fenofibric acid with 93.4% absolute oral bioavailability in rats vs 40.0% for fenofibric acid, eliminating the need for alkalizing solubilizers. It is the only fenofibrate-class API FDA-approved for co-administration with statins, offering food-independent PK, proven clinical non-inferiority, and simplified formulation. Ideal for preclinical, bioequivalence, and ANDA development.

Molecular Formula C22H28ClNO5
Molecular Weight 421.9 g/mol
CAS No. 856676-23-8
Cat. No. B1668903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholine Fenofibrate
CAS856676-23-8
SynonymsABT-335;  ABT 335;  ABT335;  HIP0901;  HIP-0901;  HIP 0901;  Choline fenofibrate;  Trilipix. Fibricor;  fenofibric acid.
Molecular FormulaC22H28ClNO5
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO
InChIInChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1
InChIKeyJWAZHODZSADEHB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Choline Fenofibrate CAS 856676-23-8: Chemical Identity and Procurement Specifications for Lipid-Regulating API


Choline fenofibrate (CAS 856676-23-8, molecular formula C22H28ClNO5, molecular weight 421.91) is the choline salt of fenofibric acid, a synthetic phenoxy-isobutyric acid derivative that functions as a PPARα agonist with antihyperlipidemic activity [1]. Unlike fenofibrate, which is an isopropyl ester prodrug requiring hepatic esterase-mediated hydrolysis to release the active fenofibric acid moiety, choline fenofibrate dissociates directly to free fenofibric acid within the gastrointestinal tract, thereby circumventing first-pass metabolic activation . The compound is commercially supplied as a white to off-white hygroscopic solid (melting point: 210-212°C) that requires storage at -20°C under inert atmosphere [2], and is available in research-grade purity (≥98%) as well as pharmaceutical-grade material conforming to USP/EP specifications for delayed-release capsule formulations containing 45 mg or 135 mg fenofibric acid equivalents .

Why Choline Fenofibrate 856676-23-8 Cannot Be Interchanged with Fenofibrate or Fenofibric Acid in Formulation and Research Applications


Generic substitution among fenofibrate derivatives is scientifically unjustified due to fundamental differences in molecular structure that govern aqueous solubility, dissolution kinetics, and consequent oral bioavailability. Fenofibrate (isopropyl ester) exhibits extremely poor aqueous solubility across all pH ranges, necessitating complex formulation strategies such as micronization, nanoparticle technology, or solid dispersions to achieve adequate absorption [1]. Fenofibric acid, the active metabolite, demonstrates improved aqueous solubility relative to fenofibrate but remains significantly less soluble than choline fenofibrate [2]. The choline salt counterion in choline fenofibrate confers markedly enhanced hydrophilicity, which translates to dissolution rate advantages that are not replicable by simple physical mixtures of fenofibric acid unless supplemented with alkalizing solubilizers such as magnesium carbonate [2]. Furthermore, choline fenofibrate is the only fenofibrate-class formulation approved by the US FDA for co-administration with statins , reflecting a distinct regulatory and clinical positioning that cannot be assumed for alternative salts or the parent acid. These physicochemical and pharmacokinetic disparities render any assumed interchangeability between choline fenofibrate and either fenofibrate or unmodified fenofibric acid scientifically unsupported for procurement decisions involving formulation development, bioequivalence studies, or clinical research.

Choline Fenofibrate 856676-23-8: Quantitative Differentiation Evidence Against Fenofibrate and Fenofibric Acid


Absolute Oral Bioavailability: Choline Fenofibrate 93.4% vs Fenofibric Acid 40.0% in Rat Model

In a direct head-to-head preclinical pharmacokinetic study in Sprague-Dawley rats, choline fenofibrate demonstrated absolute oral bioavailability of 93.4%, which is approximately 2.3-fold higher than the 40.0% absolute oral bioavailability observed for fenofibric acid administered as the free acid [1]. The study employed a validated UPLC-MS/MS method with a lower limit of quantification of 5 ng/mL and linearity from 0.005-10 μg/mL [1]. Both compounds were administered at 4 mg/kg oral dose following intravenous administration for absolute bioavailability calculation.

Pharmacokinetics Oral Bioavailability Preclinical ADME

Aqueous Solubility and Dissolution: Choline Fenofibrate Superior to Fenofibric Acid and Fenofibrate

A comparative physicochemical study of the three fenofibrate derivatives established a clear solubility hierarchy: choline fenofibrate > fenofibric acid > fenofibrate [1]. Fenofibric acid exhibited significantly higher aqueous solubility and dissolution than fenofibrate, but significantly lower solubility and dissolution than choline fenofibrate. The study further demonstrated that adding magnesium carbonate (an alkalizing solubilizer) to fenofibric acid at a 2:1 weight ratio increased aqueous solubility by approximately 7.5-fold, dissolution by 4-fold, and oral bioavailability by 1.6-fold—bringing fenofibric acid performance to levels comparable to choline fenofibrate [1].

Pharmaceutical Formulation Biopharmaceutics Solubility Enhancement

Clinical Non-Inferiority with Dose Reduction: Choline Fenofibrate 135 mg vs Micronized Fenofibrate 160 mg

A randomized, open-label, multicenter clinical trial in Indian patients with mixed dyslipidemia (N=226) demonstrated that choline fenofibrate 135 mg delayed-release tablets achieved comparable triglyceride reduction to micronized fenofibrate 160 mg tablets over 12 weeks [1]. The choline fenofibrate group showed a 34.24% reduction in serum triglycerides versus 38.13% reduction in the micronized fenofibrate group (P=0.471, difference not statistically significant). HDL-C increased by 10% in the choline fenofibrate group versus 9% in the micronized fenofibrate group (P=0.598) [1]. Both treatments were safe and well tolerated, with no significant differences in adverse event profiles.

Clinical Efficacy Dyslipidemia Therapeutic Equivalence

Clinical Non-Inferiority vs Conventional Fenofibrate: TG Reduction 37.9% vs 31.9% at Lower Dose

A separate randomized, non-inferiority trial (N=200 completers) compared choline fenofibrate 135 mg delayed-release capsules to conventional fenofibrate 160 mg tablets in dyslipidemia patients [1]. At 12 weeks, the mean percentage reduction in serum triglycerides was 37.9±27.5% for choline fenofibrate versus 31.9±38.0% for conventional fenofibrate (P=0.205), demonstrating non-inferiority [1]. No adverse events were reported during the study in either group. The proportion of patients showing excellent global response was 62.2% in the choline fenofibrate group versus 58.8% in the fenofibrate group (P=0.759) [1].

Clinical Trial Triglyceride Reduction Non-Inferiority

Combination Therapy Efficacy: Choline Fenofibrate-Statin Reduces TG from 269.8 to 145.5 mg/dL vs Statin Alone No Change

In a prospective, multicenter, randomized, double-blind Phase IV study (N=127), patients with controlled LDL-C but persistently elevated triglycerides despite statin monotherapy were randomized to combination therapy with choline fenofibrate plus statin versus statin monotherapy alone [1]. After 8 weeks, the combination therapy group demonstrated a significant decrease in mean serum triglycerides from 269.8 mg/dL to 145.5 mg/dL (P<0.0001), whereas the statin monotherapy group showed no significant change (271.1 mg/dL to 280.5 mg/dL) [1]. HDL-C significantly increased from 45.0 mg/dL to 50.4 mg/dL in the combination group (P=0.0004), while the monotherapy group remained unchanged (44.3 mg/dL to 44.7 mg/dL) [1]. No additional serious adverse events were observed with combination therapy.

Combination Therapy Residual Cardiovascular Risk Statin Add-on

Food-Independent Pharmacokinetics: Fed vs Fasted Bioequivalence Confirmed

An open-label, randomized, single-dose, crossover bioequivalence study in healthy Korean males (N=40) evaluated choline fenofibrate 135 mg formulations under both high-fat fed and fasting conditions [1]. The 90% confidence intervals for geometric mean ratios of Cmax, AUC0-∞, and AUC0-last between test and reference formulations fell within the 0.80-1.25 bioequivalence range under both fed (0.92-1.06, 0.95-1.01, 0.95-1.01) and fasting (0.94-1.12, 0.94-1.00, 0.94-1.00) conditions [1]. Notably, while tmax was significantly prolonged under fed conditions (P<0.0001), all other pharmacokinetic parameters including Cmax and AUC were comparable between fed and fasting states (P>0.05) [1].

Pharmacokinetics Food Effect Bioequivalence

Choline Fenofibrate 856676-23-8: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Preclinical Oral Pharmacokinetic Studies Requiring High and Reproducible Systemic Exposure

Based on the demonstrated absolute oral bioavailability of 93.4% in rats [1], choline fenofibrate is the preferred fenofibrate-class compound for preclinical studies where maximizing and standardizing systemic exposure to fenofibric acid is critical. The 2.3-fold bioavailability advantage over fenofibric acid (40.0%) reduces inter-animal variability and enables lower administered doses to achieve target plasma concentrations, which is particularly valuable for chronic dosing studies in metabolic disease models. Procurement of choline fenofibrate rather than fenofibrate or fenofibric acid eliminates the confounding variable of formulation-dependent absorption that complicates interpretation of pharmacokinetic-pharmacodynamic relationships.

Oral Solid Dosage Formulation Development Where Excipient Minimization is Prioritized

The superior aqueous solubility and dissolution characteristics of choline fenofibrate relative to both fenofibrate and fenofibric acid [2] make it the optimal API selection for formulation development programs targeting simplified oral solid dosage forms. Unlike fenofibric acid, which requires addition of alkalizing solubilizers such as magnesium carbonate (achieving 7.5-fold solubility enhancement) to match choline fenofibrate's performance [2], the choline salt provides inherent solubility that reduces or eliminates the need for solubility-enhancing excipients. This translates to simpler formulation compositions, reduced manufacturing complexity, and potentially lower cost of goods in commercial production.

Clinical Development Programs Targeting Statin Combination Therapy for Mixed Dyslipidemia

Choline fenofibrate is the only fenofibrate-class formulation approved by the US FDA for co-administration with statins , and this regulatory exclusivity is supported by robust clinical evidence demonstrating additive triglyceride-lowering efficacy. The Phase IV study data showing a 46.1% reduction in triglycerides when added to statin therapy (269.8 → 145.5 mg/dL, P<0.0001) versus no change with statin alone [3] provides a compelling evidence base for selecting choline fenofibrate specifically in clinical research protocols investigating combination lipid-lowering strategies. For pharmaceutical companies developing fixed-dose combination products or conducting clinical trials in statin-treated populations, choline fenofibrate represents the only evidence-supported fenofibrate-derivative choice.

Bioequivalence and Generic Drug Development Programs

Given that choline fenofibrate 135 mg delayed-release capsules demonstrate clinical non-inferiority to both micronized fenofibrate 160 mg (34.24% vs 38.13% TG reduction, P=0.471) [4] and conventional fenofibrate 160 mg (37.9% vs 31.9% TG reduction, P=0.205) [5], this compound serves as the appropriate reference standard for bioequivalence studies of fenofibric acid delayed-release products. The established food-independent pharmacokinetics [6] further simplify bioequivalence study design by eliminating the confounding effect of meal timing on absorption. Procurement of choline fenofibrate API or reference-listed drug product is essential for ANDA development programs targeting fenofibric acid delayed-release capsules, as bioequivalence must be demonstrated against the choline fenofibrate reference formulation rather than against fenofibrate products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Choline Fenofibrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.